molecular formula C10H12BrNO4S B2382324 2-[(3-Bromophenyl)sulfonylamino]butanoic acid CAS No. 1218116-71-2

2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Cat. No. B2382324
CAS RN: 1218116-71-2
M. Wt: 322.17
InChI Key: HOSWEQQNQBRYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Bromophenyl)sulfonylamino]butanoic acid” is an organic compound that contains a boronic acid group . It’s a derivative of sulfonamide and contains an arylboronic acid, which is a well-known reactive group used in the synthesis of novel pharmaceutical molecules.


Molecular Structure Analysis

The molecular formula of “2-[(3-Bromophenyl)sulfonylamino]butanoic acid” is C12H11BBrNO4S, and its molecular weight is 356.00000 . The molecule may exist in different isomeric forms .


Physical And Chemical Properties Analysis

The compound has a melting point of 97-100ºC, a boiling point of 553.9ºC at 760 mmHg, and a flash point of 288.8ºC. Its density is 1.71g/cm3 .

Scientific Research Applications

1. Antimicrobial Activity

2-[(3-Bromophenyl)sulfonylamino]butanoic acid has been explored for its antimicrobial properties. A study conducted by Zareef, Iqbal, and Arfan (2008) demonstrated the synthesis of novel compounds through the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which showed notable antimicrobial activity. These compounds were evaluated for their minimum inhibitory concentration (MIC) values, indicating effectiveness in inhibiting microbial growth (Zareef, Iqbal, & Arfan, 2008).

2. Metal Complexes and Enzyme Inhibition

Danish et al. (2021) synthesized and studied 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes. The research highlighted the ability of these complexes to exhibit enzyme inhibition and antimicrobial properties. The study also assessed the radical scavenging and total antioxidant potential of these compounds (Danish, Jabeen, Raza, Mumtaz, & Tahir, 2021).

3. Inhibition of Type IV Collagenase

Research by Tamura et al. (1998) investigated various N-sulfonylamino acid derivatives for their potential in inhibiting type IV collagenase, which is significant in cancer treatment. They found that the structure of the sulfonamide moiety in these compounds greatly influenced their inhibitory activities. Some of these derivatives showed potent and selective inhibition, suggesting their potential use in cancer therapy (Tamura, Watanabe, Nakatani, Yasui, Fuji, Komurasaki, Tsuzuki, Maekawa, Yoshioka, Kawada, Sugita, & Ohtani, 1998).

4. Interaction with Cationic Surfactants

Danish, Ashiq, and Nazar (2017) explored the molecular interaction of sulfonamide derivatives, including 2-benzenesulfonamido-3-methylbutyric acid, with cationic surfactants. This study provided insights into the physicochemical characteristics of these interactions, which could be beneficial for understanding molecular recognition in related membrane models (Danish, Ashiq, & Nazar, 2017).

5. Synthesis of Fluorine-18-Radiolabeled Analog

Basuli et al. (2012) conducted a study on the synthesis of a fluorine-18-radiolabeled analog of an N-sulfonylamino acid derivative, NST732, for positron emission tomography studies. This compound has applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).

properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-4-7(11)6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWEQQNQBRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.